

physical properties of 3-Aminobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminobenzoic acid

Cat. No.: B119506

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **3-Aminobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an aromatic organic compound with the molecular formula $C_7H_7NO_2$. It is a valuable building block in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its physical properties is paramount for its application in research, process development, and formulation. This technical guide provides a comprehensive overview of the key physical and spectral properties of **3-aminobenzoic acid**, supported by detailed experimental protocols for their determination.

General Properties

3-Aminobenzoic acid is a white to off-white crystalline solid at room temperature, though commercial samples may sometimes appear colored.^{[1][2]} It consists of a benzene ring substituted with an amino group and a carboxylic acid group at the meta-position.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of **3-aminobenzoic acid**.

Table 1: General Physical Properties

Property	Value	References
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molar Mass	137.14 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	[1] [2]
Density	~1.51 g/cm ³	[1] [4]
Melting Point	178-180 °C	[1] [5] [6]
Boiling Point	352.5 °C at 760 mmHg	[4]
Flash Point	150 °C	[5] [7]

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	References
Water	5.9 g/L	15	[8] [9]
Water	Slightly soluble	25	[1] [2]
Acetone	Soluble	-	[1]
Boiling Water	Soluble	-	[1]
Hot Alcohol	Soluble	-	[1]
Hot Chloroform	Soluble	-	[1]
Ether	Soluble	-	[1]
Ethanol	Soluble	-	[2]
Methanol	Soluble	-	[2]

Table 3: Acid Dissociation Constants (pKa)

Group	pKa Value (in water)	References
Carboxylic Acid (-COOH)	3.07	[1]
Amino Group (-NH ₃ ⁺)	4.79	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-aminobenzoic acid**.

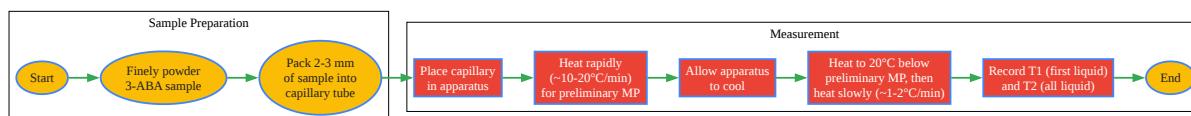
Table 4: UV-Vis Absorption Maxima

Wavelength (λ_{max})	Solvent	References
194 nm, 226 nm, 272 nm	Not specified	[10]

Note on Spectral Data:

- Infrared (IR) Spectroscopy: The IR spectrum of **3-aminobenzoic acid** shows characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic (C-H and C=C stretching) functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available and provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[\[3\]](#)[\[11\]](#)

Experimental Protocols


The following sections detail standardized experimental procedures for determining the key physical properties of **3-aminobenzoic acid**.

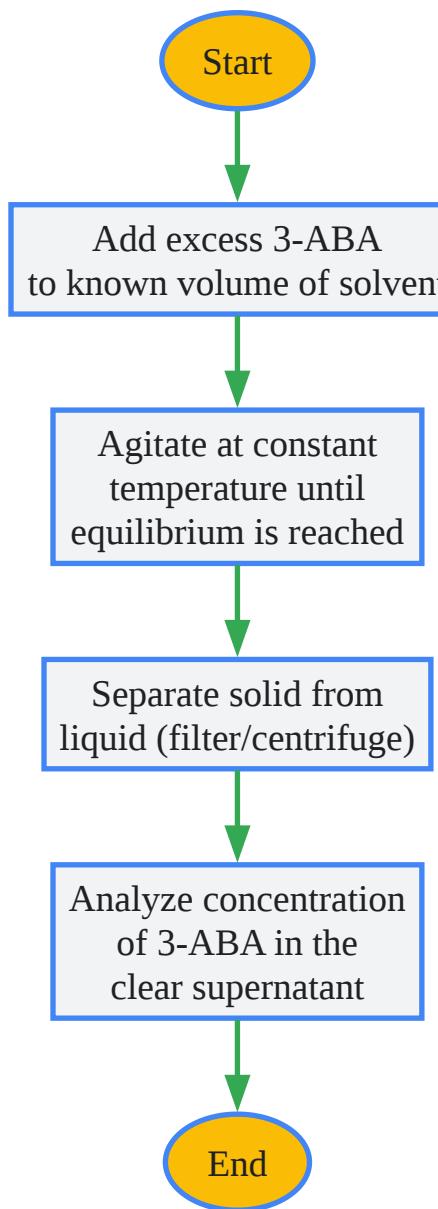
Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3-aminobenzoic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary determination.
 - For an accurate measurement, the procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C per minute.
 - The temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point range is reported as T_1 - T_2 .

[Click to download full resolution via product page](#)


Figure 1. Experimental workflow for melting point determination.

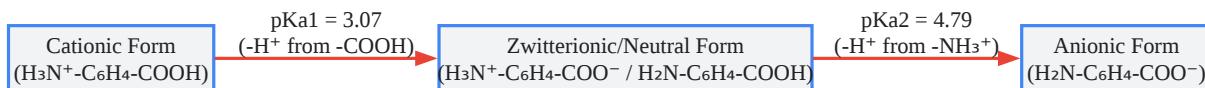
Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

- Preparation: An excess amount of solid **3-aminobenzoic acid** is added to a known volume of the solvent (e.g., water) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using an orbital shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered or centrifuged to remove any undissolved solid.
- Analysis: The concentration of **3-aminobenzoic acid** in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The solubility is expressed in units such as g/L or mg/mL.

[Click to download full resolution via product page](#)


Figure 2. Workflow for solubility determination via the shake-flask method.

pKa Determination (Potentiometric Titration)

The pKa values, which correspond to the dissociation of the carboxylic acid and the protonated amino group, can be determined by potentiometric titration.

Methodology:

- Solution Preparation: A known concentration of **3-aminobenzoic acid** is dissolved in water. The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the protonated amino group.

[Click to download full resolution via product page](#)

Figure 3. Acid-base equilibria of **3-Aminobenzoic acid**.

Crystal Structure

While detailed crystallographic data is extensive, it is known that aminobenzoic acids can exhibit polymorphism. The specific crystal structure influences physical properties such as solubility and melting point. For in-depth analysis, reference to crystallographic databases is recommended.

Conclusion

This technical guide has summarized the essential physical properties of **3-aminobenzoic acid** and provided standardized protocols for their experimental determination. The tabulated data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its effective use in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. longdom.org [longdom.org]
- 6. ej-eng.org [ej-eng.org]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [physical properties of 3-Aminobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119506#physical-properties-of-3-aminobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com